molecular formula C10H9N5O B12907491 5-(1-Methyl-1H-benzimidazol-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one CAS No. 78620-32-3

5-(1-Methyl-1H-benzimidazol-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B12907491
CAS No.: 78620-32-3
M. Wt: 215.21 g/mol
InChI Key: HPRWECUPERGKNC-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that features both benzimidazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable subject of study in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-1,2,4-triazol-3(2H)-one typically involves the formation of the benzimidazole ring followed by the introduction of the triazole moiety. One common method involves the cyclization of o-phenylenediamine with formic acid to form benzimidazole, which is then methylated. The triazole ring is introduced through a cyclization reaction involving hydrazine and a suitable carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-1,2,4-triazol-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its anticancer and antimicrobial effects. The benzimidazole ring interacts with the enzyme’s active site, while the triazole ring enhances binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-1,2,4-triazol-3(2H)-one is unique due to the combination of benzimidazole and triazole rings, which provides a synergistic effect in its biological activities. This dual functionality makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

78620-32-3

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

IUPAC Name

3-(1-methylbenzimidazol-2-yl)-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C10H9N5O/c1-15-7-5-3-2-4-6(7)11-9(15)8-12-10(16)14-13-8/h2-5H,1H3,(H2,12,13,14,16)

InChI Key

HPRWECUPERGKNC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=NNC(=O)N3

Origin of Product

United States

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